Siroheme

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

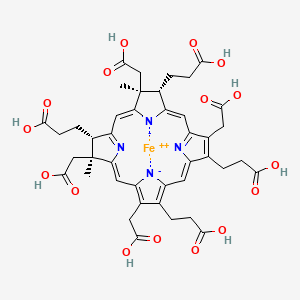

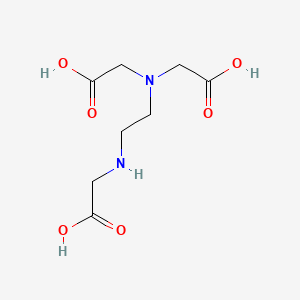

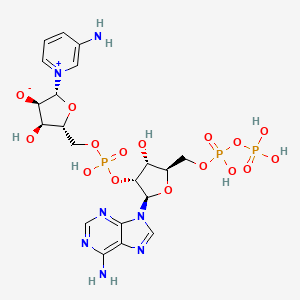

Siroheme is a heme-like prosthetic group found at the active sites of certain enzymes, facilitating the six-electron reduction of sulfur and nitrogen compounds . It plays a crucial role in the sulfur assimilation pathway, converting sulfite into sulfide, which can be incorporated into organic compounds like homocysteine . This compound is essential for life on Earth, particularly in plants, where it is involved in the reduction of sulfate and nitrate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Siroheme is synthesized from the common tetrapyrrole precursor uroporphyrinogen III through a series of enzymatic reactions. The process involves:

Methylation: Uroporphyrinogen III is methylated at two adjacent pyrrole rings to form dihydrosirohydrochlorin.

Oxidation: Dihydrosirohydrochlorin is then oxidized to produce sirohydrochlorin.

Iron Insertion: A ferrochelatase enzyme inserts iron into the macrocycle to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from sulfite reductase enzymes found in yeast and other microorganisms. The process includes acetone/HCl treatment and purification by column chromatography .

Chemical Reactions Analysis

Types of Reactions: Siroheme undergoes various chemical reactions, primarily involving reduction processes:

Reduction: This compound catalyzes the reduction of sulfite to sulfide and nitrite to ammonia.

Hydroxylamine Reduction: This compound also reduces hydroxylamine at a faster rate than sulfite, with the rate increasing with pH from 6 to 9.

Common Reagents and Conditions:

Sulfite Reduction: Coupled with a hydrogen-hydrogenase-methyl viologen system, this compound reduces sulfite to thiosulfate and sulfide.

Hydroxylamine Reduction: The reaction conditions for hydroxylamine reduction involve varying pH levels to optimize the rate.

Major Products Formed:

Sulfite Reduction: Thiosulfate and sulfide.

Nitrite Reduction: Ammonia.

Scientific Research Applications

Siroheme has diverse applications in scientific research, including:

Mechanism of Action

Siroheme functions as a cofactor at the active site of sulfite and nitrite reductases, facilitating the six-electron reduction of sulfite to sulfide and nitrite to ammonia . The mechanism involves the transfer of electrons to the substrate, mediated by the iron center in the this compound molecule . This process is crucial for the assimilation of sulfur and nitrogen in various organisms .

Comparison with Similar Compounds

Cobalamin (Vitamin B12): Another tetrapyrrole compound with a cobalt center, essential for various enzymatic reactions in humans and other organisms.

Uniqueness of this compound: this compound is unique in its ability to catalyze the six-electron reduction of both sulfite and nitrite, a function not shared by other tetrapyrrole compounds . Its role in sulfur and nitrogen metabolism is critical for the survival of many organisms, making it an indispensable component of life on Earth .

Properties

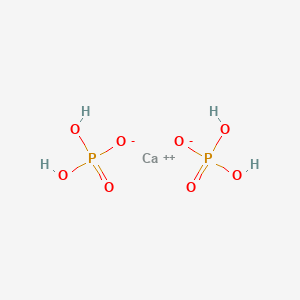

Molecular Formula |

C42H44FeN4O16 |

|---|---|

Molecular Weight |

916.7 g/mol |

IUPAC Name |

iron(2+);3-[(2S,3S,7S,8S)-7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetrakis(carboxymethyl)-3,8-dimethyl-2,7-dihydroporphyrin-21,23-diid-2-yl]propanoic acid |

InChI |

InChI=1S/C42H46N4O16.Fe/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29;/h13-16,23-24H,3-12,17-18H2,1-2H3,(H10,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62);/q;+2/p-2/t23-,24-,41+,42+;/m1./s1 |

InChI Key |

DLKSSIHHLYNIKN-QIISWYHFSA-L |

Isomeric SMILES |

C[C@@]1([C@@H](C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5[C@@]([C@@H](C(=N5)C=C1[N-]2)CCC(=O)O)(C)CC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O.[Fe+2] |

Canonical SMILES |

CC1(C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(C(C(=N5)C=C1[N-]2)CCC(=O)O)(C)CC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O.[Fe+2] |

Synonyms |

octacarboxylate iron-tetrahydroporphyrin sirohaem siroheme |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dimethylphenyl)amino]-n,n,n-trimethyl-2-oxoethanaminium](/img/structure/B1205291.png)